![molecular formula C8H10ClNO B1372739 (S)-2-Amino-2-(4-chlorophenyl)ethanol CAS No. 191109-51-0](/img/structure/B1372739.png)
(S)-2-Amino-2-(4-chlorophenyl)ethanol
Overview
Description
(S)-2-Amino-2-(4-chlorophenyl)ethanol, also known as (S)-4-chloro-2-aminophenol, is an important molecule in the field of organic chemistry. It is a chiral compound with two enantiomers, (S)-4-chloro-2-aminophenol and (R)-4-chloro-2-aminophenol. The (S)-enantiomer is the one of interest in This compound is used in the synthesis of a variety of organic compounds, including drugs and other biologically active substances. It is also used in the synthesis of pharmaceutical intermediates. In addition, (S)-4-chloro-2-aminophenol has been studied for its potential applications in the fields of medicine and biochemistry. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-4-chloro-2-aminophenol.
Scientific Research Applications
Synthesis and Characterization
- Research includes the synthesis and characterization of compounds related to (S)-2-Amino-2-(4-chlorophenyl)ethanol. For instance, a study by Tayade and Waghmare (2016) involved the isomerisation of series of related compounds and justified their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Biocatalytic Applications
- The compound has been used as a key intermediate in biocatalytic processes. Kurbanoğlu et al. (2009) explored the asymmetric reduction of a related compound in submerged culture, achieving high conversion and excellent enantiomeric excess (Kurbanoğlu et al., 2009).
Asymmetric Transfer Hydrogenation
- Xu et al. (2010) conducted a study on the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation of amino ketones, achieving high enantiomeric excesses and yields (Xu et al., 2010).
Microbial Catalysis
- Ni, Zhang, and Sun (2012) studied the asymmetric reduction of a similar compound using resting cells of Candida ontarioensis, achieving high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
Antimicrobial Activity
- Sah et al. (2014) synthesized compounds from a related chemical, testing their antimicrobial activity against various bacterial and fungal strains, demonstrating moderate activity (Sah et al., 2014).
Bioprocess Design and Intensification
- Eixelsberger et al. (2013) conducted economic evaluations and process optimizations for the bioproduction of a related compound, achieving high yield and optical purity in large-scale production (Eixelsberger et al., 2013).
Enzymatic Synthesis
- Hanson et al. (2005) focused on the purification and cloning of a ketoreductase for the synthesis of a related chiral alcohol, achieving high enantiomeric excess and yield (Hanson et al., 2005).
properties
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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